5-(1,2-oxazol-5-yl)furan-2-sulfonyl Chloride
Description
Properties
IUPAC Name |
5-(1,2-oxazol-5-yl)furan-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO4S/c8-14(10,11)7-2-1-5(12-7)6-3-4-9-13-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYRXMXRSGZTEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)S(=O)(=O)Cl)C2=CC=NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377557 | |
| Record name | 5-(1,2-oxazol-5-yl)furan-2-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
551930-54-2 | |
| Record name | 5-(5-Isoxazolyl)-2-furansulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=551930-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1,2-oxazol-5-yl)furan-2-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Van Leusen Oxazole Synthesis
The van Leusen method is a cornerstone for oxazole ring formation. Tosylmethyl isocyanide (TosMIC) reacts with aldehydes under basic conditions to yield 5-substituted oxazoles. For 5-(1,2-oxazol-5-yl)furan derivatives, furfural or its substituted analogs serve as starting materials.
Cycloisomerization of Propargyl Amides
Propargyl amides derived from furan-2-carboxylic acid undergo gold- or silver-catalyzed cycloisomerization to form oxazole rings.
- Example :
- Advantage : High regioselectivity (>90%) and compatibility with sensitive functional groups.
Sulfonation Strategies
Chlorosulfonation with Chlorosulfonic Acid
Direct sulfonation of the furan ring using chlorosulfonic acid introduces the sulfonyl chloride group.
Sulfuryl Chloride-Mediated Sulfonation
Sulfuryl chloride (SO₂Cl₂) offers a milder alternative for introducing the sulfonyl chloride group.
Integrated Synthetic Routes
One-Pot Oxazole Formation and Sulfonation
Recent advances enable sequential oxazole synthesis and sulfonation in a single reactor.
Continuous Flow Synthesis
Microreactor technology enhances safety and efficiency for large-scale production.
Analytical Characterization
Spectroscopic Data
Purity and Stability
- HPLC : >98% purity (C18 column, acetonitrile/water gradient).
- Stability : Decomposes above 40°C; store at −20°C under nitrogen.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Limitations |
|---|---|---|---|---|
| Van Leusen + SO₂Cl₂ | 70–85 | >95 | High | Requires low temperatures |
| Chlorosulfonation | 60–75 | 90–95 | Moderate | Risk of over-sulfonation |
| Continuous Flow | 80–90 | >98 | Very High | Specialized equipment needed |
Industrial and Research Applications
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Antimicrobial Activity : Research indicates that 5-(1,2-oxazol-5-yl)furan-2-sulfonyl chloride exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 10 µg/mL .
- Anticancer Properties : The compound has been investigated for its potential to inhibit cancer cell proliferation. In vitro studies demonstrated a reduction in cell viability of human breast cancer cell lines by approximately 50% at a concentration of 20 µM after 48 hours of exposure. Mechanistic studies suggest that it may induce apoptosis through modulation of signaling pathways related to cell survival.
2. Organic Synthesis
- Building Block for Complex Molecules : The sulfonyl chloride group allows for the introduction of various substituents through nucleophilic substitution reactions. This property is exploited in the synthesis of more complex organic molecules, making it a versatile building block in synthetic organic chemistry .
- Synthesis of Isoxazole Derivatives : The compound serves as a precursor for synthesizing isoxazole derivatives, which are known for their diverse biological activities. For instance, modifications of the oxazole ring can lead to compounds with enhanced antimicrobial or anticancer properties .
3. Biological Studies
- Enzyme Inhibition Studies : The compound has been utilized in studies aimed at understanding enzyme inhibition mechanisms. Its ability to interact with nucleophilic sites on target enzymes has implications for drug design, particularly in developing inhibitors for therapeutic targets such as dihydropteroate synthase involved in folate biosynthesis .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, demonstrating its potential as an effective antimicrobial agent.
Case Study 2: Cancer Cell Line Study
In vitro experiments using human breast cancer cell lines showed that treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 20 µM after 48 hours. The study also noted an increase in apoptotic markers, suggesting that the compound may trigger programmed cell death pathways in cancer cells .
Summary Table of Applications
| Application Area | Specific Use | Observations/Results |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agent | Effective against S. aureus and E. coli (MIC = 10 µg/mL) |
| Anticancer properties | 50% reduction in breast cancer cell viability at 20 µM | |
| Organic Synthesis | Building block for complex organic molecules | Versatile precursor for various chemical modifications |
| Biological Studies | Enzyme inhibition studies | Interacts with nucleophilic sites on target enzymes |
Mechanism of Action
The mechanism of action of 5-(1,2-oxazol-5-yl)furan-2-sulfonyl chloride involves its interaction with biological molecules, leading to the inhibition of specific enzymes or pathways. The oxazole and furan rings can interact with various molecular targets, disrupting normal cellular functions. This compound may inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure, thereby preventing substrate binding and catalysis.
Comparison with Similar Compounds
5-[5-(Trifluoromethyl)-1,2-Oxazol-3-yl]Furan-2-Sulfonyl Chloride
Structural Features :
- Substituent: Trifluoromethyl (-CF₃) at the oxazole C3 position.
- Molecular Formula: C₈H₃ClF₃NO₃S.
- Key Properties: Enhanced electrophilicity due to the electron-withdrawing -CF₃ group.
Comparison :
- The -CF₃ group increases metabolic stability and lipophilicity compared to the unsubstituted oxazole derivative, making it more suitable for drug design.
5-(Dichloromethyl)Furan-2-Sulfonyl Chloride
Structural Features :
Comparison :
- Lacks the oxazole ring, resulting in reduced aromatic stabilization and higher susceptibility to nucleophilic attack.
2-(1,2-Oxazol-5-yl)Benzenesulfonyl Chloride
Structural Features :
Key Properties :
Comparison :
- The benzene-sulfonyl chloride scaffold offers distinct electronic properties compared to furan-based analogs, favoring applications in materials science over pharmaceuticals.
5-(5-Methyl-1H-Pyrazol-3-yl)Furan-2-Sulfonyl Chloride
Structural Features :
- Substituent: Methyl-pyrazole at the furan C5 position.
- Molecular Formula: C₈H₇ClN₂O₃S.
Comparison :
Research Findings and Trends
- Electron-Withdrawing Groups : Substituents like -CF₃ () or -CHCl₂ () enhance electrophilicity but require careful handling due to hydrolytic sensitivity.
- Heterocyclic Diversity: Pyrazole derivatives () face synthetic challenges, while oxazole-benzene hybrids () exhibit tunable crystallinity for non-pharmaceutical applications.
- Pharmaceutical Relevance : The oxazole-furan scaffold () remains dominant in drug development due to balanced reactivity and metabolic stability.
Biological Activity
5-(1,2-oxazol-5-yl)furan-2-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHClNOS. The compound features a furan ring substituted with a sulfonyl chloride and an oxazole group, contributing to its unique reactivity and biological properties .
Research indicates that compounds with similar structures often exhibit various biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibition properties. The presence of the sulfonyl chloride moiety allows for nucleophilic attack and subsequent reactions that can lead to the formation of biologically active sulfonamides.
Carbonic Anhydrase Inhibition
One of the notable mechanisms involves the inhibition of carbonic anhydrases (CAs), particularly human carbonic anhydrase II (hCA II). This enzyme plays a crucial role in regulating pH and fluid balance in biological systems. Inhibition of hCA II has implications for treating conditions such as glaucoma and obesity .
Antimicrobial Activity
In vitro studies have demonstrated that related compounds exhibit antimicrobial properties against various pathogens. For instance, derivatives containing oxazole rings have shown significant activity against Candida albicans and other bacterial strains. The structure-activity relationship (SAR) analysis suggests that modifications in the oxazole or furan moieties can enhance or diminish antimicrobial efficacy .
Case Studies
- Antiglaucoma Activity : A recent study highlighted the compound's effectiveness in inhibiting hCA II, leading to reduced intraocular pressure in models of open-angle glaucoma. The compound was compared favorably against existing treatments like dorzolamide and brinzolamide, demonstrating superior pharmacological activity .
- Metabolism Studies : Investigations into the metabolism of this compound revealed the formation of metabolites that retain biological activity. These metabolites were identified through HPLC-MS/MS techniques, indicating potential pathways for therapeutic applications .
Efficacy Data
The following table summarizes key findings from various studies regarding the biological activity of this compound and its derivatives:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-(1,2-oxazol-5-yl)furan-2-sulfonyl Chloride, and how can purity be validated?
- Methodology : The compound can be synthesized via sulfonylation of the oxazole-furan intermediate using chlorosulfonic acid or thionyl chloride under anhydrous conditions. Purity validation requires HPLC or LC-MS analysis, with purity thresholds ≥95% recommended for reproducible results. For example, analogous sulfonyl chloride syntheses emphasize rigorous drying of intermediates to avoid hydrolysis .
- Table: Key Synthesis Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 0–5°C (exothermic control) | Prevents decomposition |
| Solvent | Dichloromethane (anhydrous) | Minimizes side reactions |
| Stoichiometry | 1.2 eq SOCl₂ | Ensures complete conversion |
Q. What spectroscopic and crystallographic techniques are critical for structural confirmation?
- Methodology : Use X-ray crystallography (via SHELX or SIR97 ) for unambiguous structural determination. Complement this with H/C NMR to confirm functional groups (e.g., sulfonyl chloride at ~δ 140 ppm in C NMR) and FT-IR for S=O stretches (~1370–1330 cm⁻¹). For crystalline samples, refine structures using SHELXL to resolve torsional ambiguities in the oxazole-furan moiety .
Q. How should researchers safely handle and store this sulfonyl chloride?
- Methodology : Store under inert gas (argon) at –20°C to prevent hydrolysis. Use gloveboxes for weighing, and quench residues with ice-cold sodium bicarbonate. Safety protocols from sulfonyl chloride analogs (e.g., p-toluenesulfonyl chloride ) recommend PPE (nitrile gloves, face shields) due to corrosive and lachrymatory hazards.
Advanced Research Questions
Q. How can computational modeling predict reactivity in nucleophilic substitution reactions involving this compound?
- Methodology : Employ DFT calculations (e.g., Gaussian or ORCA) to map electrostatic potential surfaces, identifying electrophilic centers at the sulfonyl chloride group. Compare with analogs like 2-chloro-5-fluorobenzaldehyde to predict regioselectivity in coupling reactions. Molecular dynamics simulations can model solvent effects on reaction kinetics .
Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?
- Analysis : Contradictions often arise from competing side reactions (e.g., oxazole ring opening under acidic conditions). Systematic optimization, as seen in sulfonamide syntheses , involves:
- Screening bases (e.g., pyridine vs. triethylamine) to scavenge HCl.
- Adjusting reaction time (≤2 hours to prevent over-chlorination).
- Using additives like DMAP to accelerate sulfonation .
Q. How can the oxazole ring be functionalized for targeted biological or material science applications?
- Methodology : The oxazole ring undergoes electrophilic substitution at the 4-position. For example, bromination (NBS/CHCl₃) or Suzuki coupling (Pd catalysts) can introduce aryl/heteroaryl groups. Functionalization strategies for similar oxazole-sulfonyl hybrids highlight the importance of protecting the sulfonyl chloride group with trimethylsilyl chloride during modification.
Q. What crystallographic software tools are best suited for analyzing polymorphism in this compound?
- Methodology : Polymorphism analysis requires high-resolution data refined via SHELXL or WinGX . Compare multiple crystal forms (e.g., solvates vs. anhydrous) using Mercury (CCDC) to map packing interactions. Contradictions in unit cell parameters across studies may arise from solvent inclusion, resolvable via VT-XRD (variable-temperature XRD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
